[3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine

Medicinal Chemistry ADME Bioavailability

The compound [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine (CAS 1039917-38-8) is a synthetic secondary amine featuring an N-3-(1H-imidazol-1-yl)propyl pharmacophore linked to a branched 2-methylpentyl group. Its structure, confirmed by PubChem as C12H23N3 with a molecular weight of 209.33 g/mol , places it within the class of imidazole-containing alkylamines commonly explored as chemical building blocks or ligand precursors.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B13255215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCC(C)CNCCCN1C=CN=C1
InChIInChI=1S/C12H23N3/c1-3-5-12(2)10-13-6-4-8-15-9-7-14-11-15/h7,9,11-13H,3-6,8,10H2,1-2H3
InChIKeyYLMRXAARBKBCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine


The compound [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine (CAS 1039917-38-8) is a synthetic secondary amine featuring an N-3-(1H-imidazol-1-yl)propyl pharmacophore linked to a branched 2-methylpentyl group. Its structure, confirmed by PubChem as C12H23N3 with a molecular weight of 209.33 g/mol [1], places it within the class of imidazole-containing alkylamines commonly explored as chemical building blocks or ligand precursors. Unlike simpler imidazole derivatives, its specific substitution pattern creates distinct steric and electronic properties that directly impact synthetic utility and physicochemical behavior, making generic substitution a significant risk in research protocols.

Synthetic imidazole-alkylamine building block
Branched 2-methylpentyl group for ligand scaffold design
Computed physicochemical profile supports CNS permeability research

Structural Specificity: Why [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine Cannot Be Casually Replaced


Generic substitution among imidazole-propyl-amine derivatives is unreliable due to the sensitivity of downstream applications to subtle structural variations. The position of branching on the aliphatic amine, the length of the linker between the imidazole ring and the secondary amine, and the connectivity of the imidazole nitrogen significantly alter key molecular properties such as lipophilicity (logP) and hydrogen bonding capacity. For instance, shifting the amine group one carbon over creates a positional isomer ([3-(1H-Imidazol-1-yl)propyl](2-methylpentan-3-yl)amine, CAS 1157716-10-3) with a different molecular shape and property profile, which can compromise binding affinity or reactivity in designed syntheses. Therefore, selecting the exact compound is critical for experimental reproducibility and achieving the desired molecular interaction [1].

Branching position
Altering the 2-methylpentyl branch point may shift lipophilicity and molecular recognition.
Linker length
Propyl linker length variation can change conformational flexibility and spatial arrangement.
Imidazole connectivity
N-substitution pattern on imidazole affects hydrogen bonding and electronic properties.

Quantitative Differentiation of [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine from Its Closest Analogs


Optimized Lipophilicity Range (logP) for Membrane Permeability

The target compound exhibits a calculated logP (XLogP3) of 2.1, positioning it within the optimal lipophilicity window (LogP 1-3) often associated with favorable membrane permeability and aqueous solubility, a balance critical for CNS drug candidates. In direct contrast, functional isomers where the amino group is directly attached to the imidazole ring (e.g., 1-(2-methylpentyl)-1H-imidazol-2-amine, CAS 1250487-43-4) or where the linker is absent tend to have significantly lower logP values due to reduced aliphatic character, potentially leading to suboptimal pharmacokinetic profiles. This difference is quantifiable and directly informs lead selection in drug discovery [1].

Lipophilicity (logP)
Class-level
XLogP3 2.1 vs ~1.2 (analog)
Reported lipophilicity within CNS-favorable range
Computed property; experimental validation recommended
Medicinal Chemistry ADME Bioavailability

Minimal Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration

With a computed TPSA of 29.9 Ų, this compound falls well below the commonly cited threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration. This is a distinct advantage over analogs with additional hydrogen bond donors or acceptors. For example, 1-(3-aminopropyl)imidazole (CAS 5036-48-6), which has a primary amine, exhibits a higher TPSA due to an additional H-bond donor. The target compound's single H-bond donor (secondary amine) and two acceptors (imidazole nitrogens) represent a minimal but functional hydrogen bonding profile advantageous for CNS penetration, a feature not shared by all in-class compounds [1].

Polar Surface Area (TPSA)
Class-level
29.9 Ų vs ~38.0 Ų (primary amine analog)
May support BBB penetration modeling
Computed by Cactvs algorithm
Neuropharmacology Drug Design Property Prediction

Higher Molecular Flexibility via Rotatable Bonds for Target Engagement

The compound possesses 8 rotatable bonds, granting it a high degree of conformational flexibility. This flexibility can be a critical determinant for binding to shallow or adaptative protein pockets. In comparison, the isomer [3-(1H-Imidazol-1-yl)propyl](3-methylpentan-2-yl)amine (CAS 1039327-33-7) also has 8 rotatable bonds, but a structurally constrained analog like 1-(2-methylpentyl)-1H-imidazol-2-amine has only 4 rotatable bonds due to the direct attachment of the alkyl chain to the rigid imidazole ring. This significant difference in flexibility (8 vs 4 rotatable bonds) directly influences the entropic cost of binding and the compound's ability to adopt multiple low-energy conformations [1].

Rotatable Bonds
Context-dependent
8 vs 4 (constrained analog)
Supports flexible ligand design and conformational sampling
2D-based; 3D conformation may vary
Molecular Modeling Ligand Design Conformational Analysis

High Purity Baseline (95%+) for Reproducible Synthetic and Biological Assays

Commercially available batches of this compound are consistently offered with a minimum purity specification of 95%, as verified by independent suppliers like AKSci and Leyan. This high purity level reduces the risk of confounding results from impurities in sensitive catalytic or biological screens. While many analog suppliers offer similar purity claims, the consistent availability of 95%+ purity for this specific CAS number provides a reliable procurement standard. Direct comparison with a legacy and now-discontinued supply of a similar compound (CymitQuimica product 10-F709864) highlights the importance of active sourcing; the target compound's stable commercial availability ensures continuity for long-term research projects .

Commercial Purity
Data to verify
≥95% (specified)
Reported purity supports assay reproducibility
Verify lot-specific certificate of analysis
Chemical Synthesis Quality Control Assay Preparation

Validated Research Applications for [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine


CNS Drug Discovery Library Design

The compound's optimal logP (2.1) and low TPSA (29.9 Ų) make it a privileged starting material for synthesizing focused CNS compound libraries. Its property profile predicts high membrane permeability and blood-brain barrier penetration, directly aligning with the needs of neuropharmacology programs. Researchers can use the secondary amine as a point of diversification to rapidly generate analogs while maintaining the favorable physicochemical parameters [1].

Flexible Chelating Ligand for Metallodrug Synthesis

The combination of an imidazole ring and a flexible, bidentate amine-propyl linker with 8 rotatable bonds positions this compound as a versatile scaffold for synthesizing novel metallodrug candidates or metal-based catalysts. This flexibility allows the molecule to adapt to the coordination geometry of various metal ions (e.g., Cu(II), Zn(II)), enabling the study of structure-activity relationships in catalytic or therapeutic contexts.

Building Block for Functionalized Imidazole-Containing Pharmaceuticals

As a bifunctional molecule with a nucleophilic secondary amine and a π-π stacking-capable imidazole ring, it serves as a high-purity (>=95%) reagent for constructing complex active pharmaceutical ingredients (APIs) that require these recognition elements, such as non-steroidal aromatase inhibitors or antifungal azoles. The distinct separation of the amine and imidazole motifs by a three-carbon linker offers a specific geometric arrangement not easily achieved with other isomers [1].

Comparative Physicochemical Standard for ADME Modeling

This compound's well-defined structure and computed property set (including rotatable bond count and H-bonding profile) make it an ideal reference standard for calibrating or validating in silico ADME prediction models. Its characteristics help define a baseline for imidazole-alkylamine chemotypes, against which the impact of structural modifications on properties like logP and TPSA can be quantitatively assessed [1].

Application
Selection Property
Validation Focus
CNS drug discovery library design
Computed lipophilicity and polarity profile
Membrane permeability and BBB penetration assays
Metallodrug candidate synthesis
Flexible imidazole-amine linker
Metal coordination and SAR studies
Imidazole-containing API synthesis
Bifunctional nucleophilic secondary amine and imidazole ring
API construction and purity verification
ADME model calibration standard
Well-defined computed property set (logP, TPSA, flexibility)
In silico ADME prediction model validation
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